molecular formula C14H21Cl2N5 B1430287 1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1610377-13-3

1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride

Cat. No.: B1430287
CAS No.: 1610377-13-3
M. Wt: 330.3 g/mol
InChI Key: XSCWRNSORYXTGL-UHFFFAOYSA-N
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Description

1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression patterns and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, bind to receptors, and influence gene expression. These interactions can lead to changes in the activity of various biochemical pathways, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic balance within cells, affecting energy production, biosynthesis, and other critical metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. These factors can affect its efficacy and potency in various biological contexts .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via “click” chemistry, which involves the cycloaddition of azides and alkynes.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reactions. Microwave-assisted synthesis is another method that can be employed to accelerate the reaction rates and improve the overall process efficiency .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted piperazine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride is unique due to the presence of both the triazole and piperazine rings. This combination imparts distinct chemical properties and enhances its potential for various scientific research applications .

Properties

IUPAC Name

1-[[3-(2-methylphenyl)triazol-4-yl]methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5.2ClH/c1-12-4-2-3-5-14(12)19-13(10-16-17-19)11-18-8-6-15-7-9-18;;/h2-5,10,15H,6-9,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCWRNSORYXTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=N2)CN3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.